4-(1-(3-(2-Fluorophenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione
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Overview
Description
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Researchers have developed methods for the synthesis of spiroheterocycles compounds by reacting isatins, urea, and 1-(piperidin-1-yl)butane-1,3-dione or 1-morpholinobutane-1,3-dione. This process offers advantages such as simple handling, high yields, and the ability to introduce useful groups like pyridyl and morpholinyl into the product structures (Gao et al., 2017). Another study focused on the structural analysis of 2-phenylmalonpiperadide and 2-phenylmalonmorpholide, revealing differences in molecular conformations despite their chemical similarities (Lynch, Spicer, & Mcclenaghan, 2003).
Chemical Transformations and Reactivity
The reactivity of indolylmethylium ions with π-nucleophiles has been studied, providing insights into their potential synthetic applications and highlighting discrepancies in reported reaction rates, which were attributed to literature errors (Follet, Berionni, Mayer, & Mayr, 2015). The synthesis of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride has been explored, with its antidepressant activities tested in mice, indicating potential pharmacological benefits (Yuan, 2012).
Antituberculosis Activity
A study synthesized 5-fluoro-1H-indole-2,3-dione derivatives and evaluated them for antituberculosis activity against Mycobacterium tuberculosis, revealing significant inhibitory activity for certain compounds. This research demonstrates the potential of these compounds in treating tuberculosis (Karalı et al., 2007).
Advanced Building Blocks for Drug Discovery
3-((Hetera)cyclobutyl)azetidines have been designed as stretched analogues of piperidine, piperazine, and morpholine. These compounds, synthesized on a gram scale, offer increased size and conformational flexibility compared to parent heterocycles, underscoring their utility in lead optimization programs for drug discovery (Feskov et al., 2019).
Bioactive Heterocycle Synthesis
The synthesis of a novel bioactive heterocycle, involving antiproliferative activity evaluation and X-ray diffraction studies, highlights the potential of these compounds in therapeutic applications. The study emphasizes the importance of inter and intra-molecular hydrogen bonds for molecule stability (Prasad et al., 2018).
Future Directions
properties
IUPAC Name |
4-[1-[3-(2-fluorophenyl)propanoyl]piperidin-4-yl]morpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4/c19-15-4-2-1-3-13(15)5-6-16(22)20-9-7-14(8-10-20)21-17(23)11-25-12-18(21)24/h1-4,14H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXYGWCPMFNHDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)CCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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